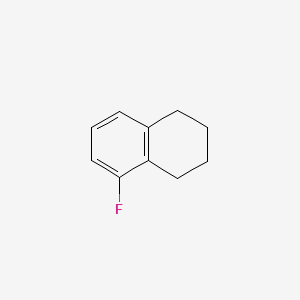

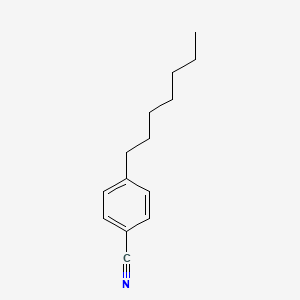

![molecular formula C8H12O3 B1330522 甲基7-氧杂双环[2.2.1]庚烷-2-羧酸酯 CAS No. 17791-35-4](/img/structure/B1330522.png)

甲基7-氧杂双环[2.2.1]庚烷-2-羧酸酯

描述

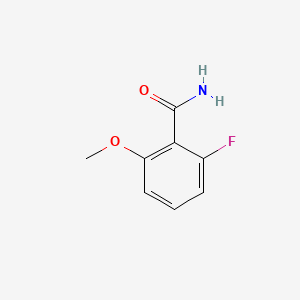

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a compound that is part of a class of bicyclic structures with potential applications in medicinal chemistry and as building blocks for complex organic synthesis. The compound's structure is characterized by a seven-membered ring fused to a five-membered ring, with a ketone functional group and a carboxylate ester. This structure is a versatile scaffold for the synthesis of various derivatives with biological activity.

Synthesis Analysis

The synthesis of related bicyclic compounds has been reported in several studies. For instance, the synthesis of exo and endo stereoisomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was achieved through intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, with the stereochemistry confirmed by X-ray crystallography . Another study reported the synthesis of a non-chiral analogue of 2-aminoadipic acid, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, from dimethyl-meso-2,5-dibromohexanedioate . These methods highlight the potential synthetic routes that could be adapted for the synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the molecules . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Compounds with the 7-oxabicyclo[2.2.1]heptane scaffold have been used to synthesize various derivatives with potential antitumor activity. For example, imide and methylimide derivatives of 7-oxobicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid were synthesized and shown to inhibit the growth of the KB cell line . Additionally, methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives were synthesized as potential antitumor agents, although some analogues were found to be inactive against murine P388 lymphocytic leukemia .

Physical and Chemical Properties Analysis

The physical and chemical properties of the methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives are influenced by the functional groups present and the rigidity of the bicyclic framework. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its potential use in pharmaceutical applications. The synthesis of enantiomerically pure derivatives, such as 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, demonstrates the importance of stereochemistry in the biological activity of these compounds .

科学研究应用

立体特异性合成

- 立体特异性合成应用:甲基7-氧杂双环[2.2.1]庚烷-2-羧酸酯在立体特异性合成中发挥关键作用。例如,Imagawa等人(1981年)描述了其在通过阳极氧化脱羧合成环戊烷和角取代t-羟基环戊醇的立体特异性合成中的应用,展示了其在创造复杂分子结构中的实用性 (Imagawa et al., 1981)。

微波辅助合成

- 微波辅助合成:Onogi等人(2012年)报道了甲基7-氧杂双环[2.2.1]庚烷-2-羧酸酯在微波辅助合成中的应用。这涉及通过意外的立体选择性取代反应合成7-氮杂衍生物,突出了其在特定条件下促进高效化学反应的作用 (Onogi et al., 2012)。

双环氨基酸衍生物的合成

- 双环氨基酸衍生物:Waldmann和Braun(1991年)展示了通过Aza-Diels-Alder反应合成甲基和乙基2-氮杂双环[2.2.1]庚烷-3-羧酸酯衍生物。这展示了该化合物在创建氨基酸衍生物方面的多功能性,这是药物化学中的重要方面 (Waldmann & Braun, 1991)。

手性构建块的合成

- 手性构建块:Yu(2005年)探讨了相关化合物1-甲基-7-氧杂双环[2.2.1]庚烷-2-酮作为手性构建块用于合成萜类化合物,突出了其在合成复杂有机分子中的重要性 (Yu, 2005)。

对映纯化合物的制备

- 对映纯化合物:使用7-氧杂双环[2.2.1]庚烷衍生物制备对映纯化合物是一个重要应用。Das等人(1987年)描述了一种合成光学活性7-氧杂双环[2.2.1]庚烷衍生物的方法,强调了其在生产具有特定光学活性的化合物中的实用性,这对制药应用至关重要 (Das et al., 1987)。

抗癌活性

- 抗癌化合物:Pachuta-Stec和Szuster‐Ciesielska(2015年)研究了使用7-氧杂双环[2.2.1]庚烷衍生物合成新的诺坎地酯类似物。他们的研究揭示了对人类肝癌细胞系具有选择性毒性和抗增殖作用,表明其在开发抗癌药物中的潜力 (Pachuta-Stec & Szuster‐Ciesielska, 2015)。

除草剂选择性

- 除草剂选择性:Turgeon、Penner和Meggitt(1972年)研究了7-氧杂双环[2.2.1]庚烷-2,3-二羧酸(内托尔)在除草剂中的应用。他们的研究侧重于其在不同草种中的吸收、转运、代谢和作用,突出了其选择性除草性能 (Turgeon et al., 1972)。

聚合应用

- 聚合焓:Andruzzi、Pilcher、Virmani 和 Plesch(1977年)对7-氧代双环[2.2.1]庚烷及其衍生物的聚合焓进行了研究。他们的研究结果为从这些化合物衍生的聚合物的热性能和稳定性提供了宝贵的见解,这对材料科学 (Andruzzi et al., 1977) 至关重要。

安全和危害

“Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . The compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

未来方向

The future directions of “Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” research could involve further investigation into its synthesis methods , its involvement in chemical reactions , and its physical and chemical properties . Additionally, more research is needed to fully understand its mechanism of action .

属性

IUPAC Name |

methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKMUZNHJKUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307877, DTXSID401244603 | |

| Record name | methyl 7-oxa-2-norbornanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

CAS RN |

21987-32-6, 17791-35-4 | |

| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC196152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 7-oxa-2-norbornanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

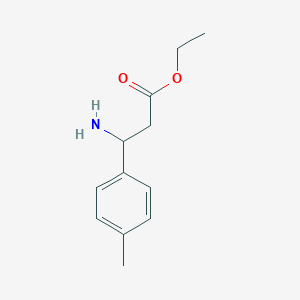

![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)

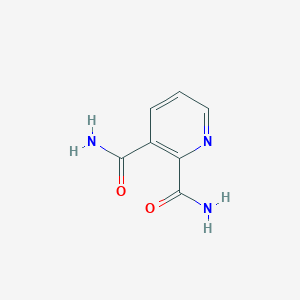

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)